Bromchlorbuterol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromchlorbuterol hydrochloride involves the reaction of 4-amino-3-bromo-5-chlorophenyl with tert-butylamine and ethanol . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is often produced in batch processes, with careful monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
Bromchlorbuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions typically involve reagents like or .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines . Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
Bromchlorbuterol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of β-adrenergic receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in treating pulmonary diseases and asthma.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
Bromchlorbuterol hydrochloride exerts its effects by acting as a β-adrenergic agonist . It binds to β-adrenergic receptors on the surface of cells, leading to the activation of G protein-coupled receptor (GPCR) signaling pathways . This activation results in various cellular responses, including the relaxation of smooth muscle cells in the airways, which helps alleviate symptoms of asthma and other pulmonary diseases .
Comparison with Similar Compounds
Bromchlorbuterol hydrochloride is similar to other β-adrenergic agonists, such as:
- Clenbuterol hydrochloride
- Cimbuterol
- Cimaterol
- Clenproperol
- Clencyclohexerol hydrochloride
- Brombuterol hydrochloride
- Clenpenterol hydrochloride
- Zilpaterol hydrochloride
- Mapenterol hydrochloride
Compared to these compounds, this compound is unique due to its specific substitution pattern on the aromatic ring, which includes both bromo and chloro substituents. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research .
Properties
CAS No. |
78982-84-0 |
---|---|
Molecular Formula |
C12H19BrCl2N2O |
Molecular Weight |
358.10 g/mol |
IUPAC Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18BrClN2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
InChI Key |
OWADKUMVZPHSHB-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(O)Br.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O.Cl |
Synonyms |
Bromoclenbuterol hydrochloride; 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride |
Origin of Product |
United States |
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